molecular formula C36H26N4 B1677553 2-[4-(4,5-diphenyl-1H-imidazol-2-yl)phenyl]-4,5-diphenyl-1H-imidazole CAS No. 4051-59-6

2-[4-(4,5-diphenyl-1H-imidazol-2-yl)phenyl]-4,5-diphenyl-1H-imidazole

Cat. No. B1677553
CAS RN: 4051-59-6
M. Wt: 514.6 g/mol
InChI Key: MKRQQXYFSWSAIS-UHFFFAOYSA-N
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Description

The compound “2-[4-(4,5-diphenyl-1H-imidazol-2-yl)phenyl]-4,5-diphenyl-1H-imidazole” is a complex organic molecule that contains an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms . The imidazole ring is a common structure in many important biological molecules, such as the amino acid histidine and the nucleotide bases adenine and guanine .


Synthesis Analysis

The synthesis of similar imidazole derivatives often involves a one-pot condensation reaction. For example, a related compound was synthesized by reacting benzil, 5-bromosalicylaldehyde, ammonium acetate, and anisidine . Another method involved the reaction of a novel aldehyde with benzil and ammonium acetate in glacial acetic acid .


Molecular Structure Analysis

The molecular structure of imidazole derivatives can be quite complex. For instance, the asymmetric unit of a related compound consists of two symmetry-independent and conformationally different molecules . The dihedral angles between the imidazole ring and the three benzene rings vary .


Chemical Reactions Analysis

Imidazole derivatives can undergo various chemical reactions. For instance, a synthesized imidazole was reacted with salts of 1st row transition metals . Another study reported the introduction of an acyl group at N13, resulting in an intramolecular strain .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-[4-(4,5-diphenyl-1H-imidazol-2-yl)phenyl]-4,5-diphenyl-1H-imidazole” can be inferred from related compounds. For instance, a related compound has a molecular weight of 514.6 g/mol, a topological polar surface area of 83.1 Ų, and a complexity of 832 .

Scientific Research Applications

Fluorescence Quenching Channel

Research has shown that substituted imidazoles, including 4,5-diphenylimidazole derivatives, play a significant role in fluorescence studies. A study indicated that a hydrogen-bonded dimer formation contributes to a radiationless decay channel in 4,5-diphenylimidazole, highlighting an unexpectedly acidic hydrogen at the 2-position in the excited singlet state, which significantly affects its fluorescence properties (Testa, 1991).

Synthesis and Optical Properties

Another study focused on the synthesis of 1,3,4-oxadiazole derivatives containing an imidazole unit, showcasing their structural and optical properties. The crystal structure and optical behavior of these compounds, such as their UV-visible absorption and fluorescence quantum yields, were thoroughly investigated, suggesting potential applications in materials science (Yan, Pan, & Song, 2010).

Antimicrobial Activity

The antimicrobial properties of novel imidazole derivatives were also explored, revealing moderate to potent activity against several bacterial species and Candida albicans. This study underscores the potential of imidazole compounds as promising antimicrobial agents (Tomi et al., 2016).

OLED Applications

The application in organic light-emitting diodes (OLEDs) was highlighted by the synthesis of molecules exhibiting deep-blue emission, indicating a pathway to achieve highly efficient OLEDs through triplet-polaron interaction-induced upconversion from triplet to singlet states (Obolda et al., 2016).

Mechanochromic and Electroluminescence Properties

Phenanthroimidazole-based materials with aggregation-induced emission (AIE) and mechanochromism characteristics were synthesized, demonstrating high thermal stability and quantum yields. Such materials are critical for the development of advanced organic electronics, including non-doped blue OLEDs and potentially other photonic applications (Wang et al., 2018).

Corrosion Inhibition

Imidazole derivatives were studied for their corrosion inhibition performance on J55 steel in CO2 saturated brine solution, showcasing significant inhibition efficiency. This research opens avenues for the application of imidazole compounds in protecting metals against corrosion in various industrial settings (Singh et al., 2017).

Future Directions

The future directions for research on “2-[4-(4,5-diphenyl-1H-imidazol-2-yl)phenyl]-4,5-diphenyl-1H-imidazole” and related compounds could involve further exploration of their synthesis, properties, and potential applications. For instance, the development of new synthetic routes and the investigation of their biological activities could be areas of interest .

properties

IUPAC Name

2-[4-(4,5-diphenyl-1H-imidazol-2-yl)phenyl]-4,5-diphenyl-1H-imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H26N4/c1-5-13-25(14-6-1)31-32(26-15-7-2-8-16-26)38-35(37-31)29-21-23-30(24-22-29)36-39-33(27-17-9-3-10-18-27)34(40-36)28-19-11-4-12-20-28/h1-24H,(H,37,38)(H,39,40)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKRQQXYFSWSAIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(N=C(N2)C3=CC=C(C=C3)C4=NC(=C(N4)C5=CC=CC=C5)C6=CC=CC=C6)C7=CC=CC=C7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H26N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

514.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(4,5-diphenyl-1H-imidazol-2-yl)phenyl]-4,5-diphenyl-1H-imidazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[4-(4,5-diphenyl-1H-imidazol-2-yl)phenyl]-4,5-diphenyl-1H-imidazole
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2-[4-(4,5-diphenyl-1H-imidazol-2-yl)phenyl]-4,5-diphenyl-1H-imidazole
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2-[4-(4,5-diphenyl-1H-imidazol-2-yl)phenyl]-4,5-diphenyl-1H-imidazole
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2-[4-(4,5-diphenyl-1H-imidazol-2-yl)phenyl]-4,5-diphenyl-1H-imidazole
Reactant of Route 5
2-[4-(4,5-diphenyl-1H-imidazol-2-yl)phenyl]-4,5-diphenyl-1H-imidazole
Reactant of Route 6
2-[4-(4,5-diphenyl-1H-imidazol-2-yl)phenyl]-4,5-diphenyl-1H-imidazole

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